molecular formula C29H50O B7765756 Beta-Sitosterol CAS No. 76772-70-8

Beta-Sitosterol

Cat. No.: B7765756
CAS No.: 76772-70-8
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-VJSFXXLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Sitosterol can be extracted from various plant sources such as maize fiber, Alnus glutinosa oil, and peach seed oil using supercritical carbon dioxide. The extraction efficiency is influenced by factors such as temperature, pressure, flow rate, particle size, and extraction time .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils and other plant materials. The process typically involves the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Beta-Sitosterol has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for the synthesis of other sterols and steroidal compounds.

Biology:

  • Studied for its role in cell membrane stabilization and its effects on cellular processes.

Medicine:

Industry:

Comparison with Similar Compounds

    Stigmasterol: Similar in structure to Beta-Sitosterol but with a double bond in the side chain.

    Campesterol: Differentiated by a methyl group in the side chain.

    Ergosterol: Found in fungi and has a distinct structure with additional double bonds and a methyl group.

Uniqueness: this compound is unique due to its widespread occurrence in the plant kingdom and its extensive use in both research and industry. Its ability to lower cholesterol levels and exhibit a wide range of biological activities makes it a valuable compound for various applications .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJWDPNRJALLNS-VJSFXXLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022481
Record name (-)-beta-Sitosterol
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Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Sitosterol
Source Human Metabolome Database (HMDB)
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Solubility

10 mg/mL
Record name beta-Sitosterol
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CAS No.

83-46-5
Record name (-)-β-Sitosterol
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Record name beta-Sitosterol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name beta-Sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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